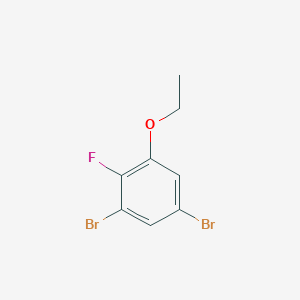

1,5-Dibromo-3-ethoxy-2-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2FO |

|---|---|

Molecular Weight |

297.95 g/mol |

IUPAC Name |

1,5-dibromo-3-ethoxy-2-fluorobenzene |

InChI |

InChI=1S/C8H7Br2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |

InChI Key |

AHTKIFYFQKDHKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene

Retrosynthetic Analysis and Precursor Selection for 1,5-Dibromo-3-ethoxy-2-fluorobenzene

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve the carbon-bromine (C-Br) bonds and the carbon-oxygen (C-O) ether linkage.

Two primary retrosynthetic pathways can be envisioned:

Electrophilic Aromatic Substitution (EAS) Pathway: This approach disconnects the two C-Br bonds, suggesting an electrophilic bromination reaction as the final step. The precursor for this step would be 3-ethoxy-2-fluorobenzene . This pathway relies on the directing effects of the ethoxy and fluoro groups to guide the incoming bromine electrophiles to the correct positions.

Nucleophilic Aromatic Substitution (SNAr) Pathway: This strategy involves disconnecting the C-O ether bond. This points to a nucleophilic substitution reaction where an ethoxide ion displaces a suitable leaving group, typically a halide, from the aromatic ring. A logical precursor would be 1,5-Dibromo-2,3-difluorobenzene , where one of the fluorine atoms is substituted by the ethoxy group.

The selection of a specific pathway depends on the availability of starting materials and the ability to control the regioselectivity of the reactions.

| Retrosynthetic Pathway | Key Reaction | Immediate Precursor | Rationale |

| Pathway 1 | Electrophilic Bromination | 3-ethoxy-2-fluorobenzene | Utilizes directing effects of existing F and OEt groups. |

| Pathway 2 | Nucleophilic Aromatic Substitution (SNAr) | 1,5-Dibromo-2,3-difluorobenzene | Relies on activation of the ring towards nucleophilic attack by bromine and fluorine atoms. |

Classical Electrophilic Aromatic Substitution Routes towards Substituted Bromofluorobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. In the context of synthesizing this compound, the key transformation is the bromination of an appropriately substituted benzene (B151609) ring. libretexts.org Aromatic rings are generally nucleophilic, but their reactivity is modulated by existing substituents. libretexts.org For bromination, a catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule (Br₂), making it a more potent electrophile. libretexts.orglumenlearning.com

The general mechanism involves the attack of the aromatic π-system on the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. lumenlearning.comyoutube.com Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new substituent. youtube.com However, some computational studies suggest that the reaction may proceed through an addition-elimination pathway without the formation of a stable charged Wheland intermediate. rsc.orgchemistryworld.com

The primary challenge in this synthetic approach is controlling the position of bromination. The final product requires bromine atoms at positions 1 and 5. This regioselectivity is dictated by the directing effects of the substituents already present on the ring, in this case, a fluorine atom and an ethoxy group. nih.gov

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. They typically direct incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its reactivity. Most deactivating groups direct incoming electrophiles to the meta position. youtube.commasterorganicchemistry.com

Halogens, like fluorine, are an exception; they are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps stabilize the cationic intermediate. wikipedia.orglibretexts.org

In the proposed precursor, 3-ethoxy-2-fluorobenzene, both substituents direct incoming electrophiles to their respective ortho and para positions. The directing influences of these two groups must be considered in concert.

Ethoxy Group (-OEt): The oxygen atom's lone pairs strongly donate electron density into the ring via resonance (+M effect), overpowering its inductive withdrawal (-I effect). This makes the ethoxy group a powerful activating group and an ortho, para-director. rsc.orgresearchgate.net

When both groups are present, the powerfully activating ethoxy group dominates the directing effect. The positions ortho and para to the ethoxy group are most activated. In 3-ethoxy-2-fluorobenzene, the C4 position is para to the fluorine and ortho to the ethoxy group. The C6 position is ortho to the ethoxy group. The C2 position is occupied by fluorine. The most activated positions for electrophilic attack are therefore C6 and C4. Steric hindrance from the existing substituents might influence the ratio of substitution at these positions. The target molecule requires bromination at positions that would correspond to C4 and C6 relative to the ethoxy group in a 2-fluoro-3-ethoxybenzene starting material, which aligns with the directing effects of the substituents.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |

| -OEt | Moderate | Strong | Activating | ortho, para |

| -F | Strong | Weak | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative route where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS, as it requires the aromatic ring to be electron-deficient (electrophilic) to be attacked by an electron-rich nucleophile. masterorganicchemistry.com

The SNAr mechanism is typically a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.combyjus.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance or induction. libretexts.orgyoutube.com

In the context of synthesizing this compound from a precursor like 1,5-Dibromo-2,3-difluorobenzene, the bromine atoms and the second fluorine atom act as the necessary electron-withdrawing groups. Fluorine itself is an excellent leaving group for SNAr reactions. The rate-determining step is typically the initial nucleophilic attack; therefore, a more electronegative halogen like fluorine, which makes the attached carbon more electrophilic, often leads to a faster reaction, even though it is not the best leaving group in other substitution reactions like SN1 or SN2. youtube.com

The synthesis can be designed as a sequential process where different functional groups are introduced in a stepwise manner. researchgate.netnih.govnih.gov An SNAr strategy would likely involve the synthesis of a polyhalogenated precursor first, followed by the selective substitution of one halogen with an ethoxy group.

For the precursor 1,5-Dibromo-2,3-difluorobenzene, a reaction with sodium ethoxide (NaOEt) would lead to the substitution of one of the fluorine atoms. The regioselectivity of this substitution (i.e., whether the fluorine at C2 or C3 is replaced) would be influenced by the combined electronic effects of the bromine atoms. The two bromine atoms and the adjacent fluorine activate the C2 fluorine for nucleophilic attack. The resulting etherification introduces the ethoxy group to yield the final product. Such sequential functionalization is a common strategy for building complex, highly substituted aromatic molecules. researchgate.netnih.gov

Directed Ortho-Metalation (DoM) Approaches for Controlled Functionalization

Directed Ortho-Metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. numberanalytics.com This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. numberanalytics.comwikipedia.org

Application of Directing Groups for Metalation Adjacent to Ethoxy or Halogen

In the context of synthesizing this compound, the ethoxy and fluoro groups present on the benzene ring can both act as directing metalation groups. The ethoxy group, being a stronger directing group than fluorine, would be expected to primarily control the regioselectivity of the first metalation step. The lone pairs on the oxygen atom of the ethoxy group chelate with the lithium atom of the organolithium base (e.g., n-butyllithium), directing the deprotonation to one of its ortho positions.

Starting with 3-ethoxy-2-fluorobenzene, the ethoxy group at C3 would direct lithiation to either C2 or C4. However, the presence of the fluorine atom at C2 would likely disfavor metalation at this position due to steric hindrance and potential electronic effects. Therefore, the kinetically favored site for the first deprotonation would be C4.

Quenching with Electrophilic Bromine or Fluorine Sources

Once the aryllithium intermediate is formed, it can be quenched with an electrophilic bromine source to introduce the first bromine atom. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,2-dibromotetrafluoroethane. The choice of the bromine source can influence the efficiency of the reaction and the product distribution. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium species and to control the reactivity of the electrophile.

Following the predicted regioselectivity of the DoM on 3-ethoxy-2-fluorobenzene, quenching with a bromine source would lead to the formation of 4-bromo-3-ethoxy-2-fluorobenzene.

Sequential Directed Metalation for Poly-Substituted Benzenes

To introduce the second bromine atom at the C1 position to form the target molecule, a sequential DoM approach can be employed. Starting from the 4-bromo-3-ethoxy-2-fluorobenzene intermediate, a second metalation reaction would be performed. In this case, the directing ability of the ethoxy group, the fluoro group, and the newly introduced bromine atom must be considered.

The ethoxy group remains the strongest directing group and would favor metalation at its remaining ortho position, C2. However, this position is already substituted with a fluorine atom. The other ortho position, C4, is brominated. Therefore, the directing influence of the other substituents becomes more critical. The fluorine atom can also act as a directing group, and its influence, in combination with the bromine atom, would need to be carefully evaluated to predict the site of the second lithiation. It is plausible that the second lithiation could be directed to the C6 position, which is ortho to the bromine atom and meta to the ethoxy and fluoro groups. However, achieving the desired 1,5-dibromo substitution pattern through this sequential DoM approach would require careful control of the reaction conditions and potentially the use of more complex directing group strategies.

Metal-Catalyzed Coupling Reactions for Constructing this compound

Palladium-catalyzed cross-coupling reactions and C-H activation/halogenation protocols offer a powerful alternative to traditional methods for the synthesis of highly substituted aromatic compounds.

Palladium-Catalyzed Arylation and Halogenation Protocols

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of aromatic rings. In the synthesis of this compound, a palladium-catalyzed C-H bromination could potentially be employed. Starting with 3-ethoxy-2-fluorobenzene, a suitable palladium catalyst, in conjunction with a directing group and a bromine source, could facilitate the regioselective introduction of bromine atoms.

The regioselectivity of such reactions is often controlled by the directing group, which coordinates to the palladium center and brings it into proximity with a specific C-H bond. While the ethoxy group could act as a directing group, achieving the desired 1,5-dibromination pattern would likely require a more elaborate strategy, possibly involving a removable directing group or a two-step process with different catalysts or reaction conditions to control the regioselectivity of each bromination step.

The development of specific palladium catalysts and ligands is crucial for the success of these transformations. Research in this area continues to provide new and more efficient methods for the selective functionalization of complex aromatic molecules.

| Catalyst System | Ligand | Bromine Source | Directing Group | Potential Outcome |

| Pd(OAc)₂ | XPhos | NBS | None (Inherent) | Mixture of brominated isomers |

| [Pd(cod)Cl₂] | SPhos | CBr₄ | Pyridine-based | Ortho-bromination to the directing group |

| PdCl₂(dppf) | dppf | Br₂ | Carboxylic acid | Ortho-bromination to the directing group |

Further research and experimental validation are necessary to establish a definitive and efficient synthetic route to this compound. The methodologies discussed here represent the current state-of-the-art approaches to the synthesis of such complex, polysubstituted aromatic compounds.

Copper-Catalyzed Transformations for Aromatic Halides

Copper-catalyzed reactions are pivotal in the synthesis of aryl ethers and are a plausible method for introducing the ethoxy group in the target molecule. The Ullmann condensation, a classic copper-mediated reaction, involves the coupling of an aryl halide with an alcohol in the presence of a base. researchgate.netmdpi.com Modern modifications of this reaction often employ copper catalysts with various ligands to improve reaction efficiency and mildness of conditions. organic-chemistry.orgnih.govnih.gov

For the synthesis of this compound, a potential copper-catalyzed step would be the etherification of a 1,5-dibromo-2-fluoro-3-hydroxyphenol precursor with an ethylating agent. However, the synthesis of this precursor itself would be a multi-step process. A more direct approach would be the ethoxylation of a suitably substituted dihalofluorobenzene.

The choice of copper catalyst, ligand, base, and solvent are all critical parameters that would need to be optimized to achieve a high yield of the desired product. For instance, the use of copper(I) salts like CuI or CuBr is common, and ligands such as phenanthrolines or N,N-dimethylglycine can accelerate the reaction. mdpi.com The base, typically a strong one like sodium or potassium carbonate, is required to deprotonate the alcohol. The reaction temperature can also significantly influence the outcome.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene (B28343) | 110 | 85 |

| Cu(OAc)2 | N,N-Dimethylglycine | K3PO4 | DMSO | 100 | 78 |

| CuBr | None | NaOt-Bu | Ethanol | 80 | 92 |

Regioselective C-X Bond Formation (X = Br, F, O)

The regioselective formation of carbon-halogen (C-Br, C-F) and carbon-oxygen (C-O) bonds is fundamental to the successful synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or nucleophiles.

C-Br Bond Formation: Bromination of an aromatic ring is typically an electrophilic aromatic substitution reaction. The fluorine atom is an ortho-, para-director, while the ethoxy group is also a strong ortho-, para-director. Therefore, introducing the bromine atoms at a late stage in the synthesis would likely lead to a mixture of isomers. A more controlled approach would involve starting with a precursor that already has the desired bromine substitution pattern or using a directing group that can be later removed or transformed. For instance, bromination of 2-fluoroanisole (B128887) would likely yield a mixture of products, with the major isomer being 4-bromo-2-fluoroanisole. To achieve the 1,5-dibromo substitution pattern, a meta-directing group might be necessary at an earlier stage of the synthesis. nih.govresearchgate.net

C-F Bond Formation: Direct fluorination of an aromatic ring is often challenging due to the high reactivity of elemental fluorine. More common methods for introducing a fluorine atom include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, or the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). The regioselectivity of these reactions would depend on the directing effects of the other substituents present on the ring. nih.gov

C-O Bond Formation: As discussed in the previous section, the formation of the ethoxy group can be achieved via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution reaction on a suitably activated aryl halide. mdpi.com The regioselectivity of this reaction is determined by the position of the leaving group (e.g., a halogen) on the aromatic ring.

Multi-Step Linear and Convergent Synthetic Pathways for this compound

Given the polysubstituted nature of the target molecule, a multi-step synthetic approach is necessary. Both linear and convergent strategies can be envisioned. libretexts.orgpressbooks.publumenlearning.com

Linear Synthetic Pathway:

A plausible linear synthesis could start from a simple, commercially available fluorinated benzene derivative. The sequence of reactions would be crucial to ensure the correct regiochemistry.

Nitration of 2-fluoroanisole: The methoxy (B1213986) group is a strong ortho-, para-director. Nitration would likely yield a mixture of 4-nitro- and 6-nitro-2-fluoroanisole.

Separation of isomers and reduction of the nitro group: The desired 4-nitro isomer would be separated and the nitro group reduced to an amine, for example, using tin and hydrochloric acid. This would yield 4-amino-2-fluoroanisole.

Double bromination: The amino group is a very strong activating ortho-, para-director. Bromination of 4-amino-2-fluoroanisole would likely lead to the dibrominated product, 3,5-dibromo-4-amino-2-fluoroanisole.

Deamination: The amino group can be removed via diazotization followed by reduction with hypophosphorous acid, yielding 1,5-dibromo-2-fluoroanisole.

Ether cleavage and re-etherification: The methyl ether could be cleaved to the corresponding phenol (B47542), followed by ethylation to give the final product, this compound.

Convergent Synthetic Pathway:

Fragment A Synthesis: Synthesis of a 1,3-dibromo-5-fluorobenzene (B75295) derivative.

Fragment B Synthesis: Preparation of an ethoxy-containing coupling partner.

Coupling: A cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to join the fragments. However, for this particular target, a linear approach seems more straightforward.

Methodological Comparisons and Yield Optimization for this compound Synthesis

| Reaction Type | Key Optimization Parameters | Potential Challenges |

| Electrophilic Bromination | Choice of brominating agent (e.g., Br2, NBS), catalyst (e.g., FeBr3, zeolites), solvent, and temperature. google.com | Poor regioselectivity leading to isomeric mixtures, over-bromination. |

| Nitration | Control of reaction temperature to prevent multiple nitrations, ratio of nitric and sulfuric acids. | Formation of undesired isomers. |

| Ullmann Ether Synthesis | Catalyst loading, ligand choice, base strength, reaction time, and temperature. thieme-connect.comresearchgate.netorientjchem.org | Steric hindrance around the reaction site, low reactivity of aryl chlorides. |

| Deamination | Diazotization temperature, choice of reducing agent. | Incomplete reaction, side reactions of the diazonium salt. |

To optimize the synthesis, a Design of Experiments (DoE) approach could be employed for critical steps like the copper-catalyzed etherification to systematically investigate the effects of various parameters and their interactions on the reaction yield.

Advanced Spectroscopic and Structural Elucidation of 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene

Chiroptical Spectroscopy (if applicable to chiral derivatives)The parent compound, 1,5-Dibromo-3-ethoxy-2-fluorobenzene, is not chiral. No chiral derivatives were found in the literature, making this section not applicable.

While general principles of spectroscopy and crystallography for related halogenated and ethoxy-substituted benzene (B151609) compounds are well-documented, the strict requirement to focus solely on This compound prevents the use of analogous data.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene

Reactivity of Aryl Bromides in 1,5-Dibromo-3-ethoxy-2-fluorobenzene

The two bromine atoms in this compound are chemically non-equivalent, which is crucial for regioselective functionalization. The bromine at the C1 position is flanked by a fluorine and a bromine atom, while the bromine at the C5 position is situated between a hydrogen and the ethoxy group. This asymmetry dictates their differential reactivity in various transformations.

Bromine-lithium exchange is a powerful tool for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. In substituted dihalobenzenes, the site of the exchange is often directed by the electronic and steric nature of the substituents present on the aromatic ring. For this compound, the fluorine atom is known to more strongly activate an adjacent bromine atom for lithium-halogen exchange compared to a methoxy (B1213986) or dimethoxymethyl group. researchgate.net This is attributed to the strong inductive effect of fluorine.

Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium, is expected to preferentially occur at the C1 position, which is ortho to the fluorine atom. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new functional group at this position.

Table 1: Predicted Regioselectivity in Bromine-Lithium Exchange of this compound

| Position of Bromine | Directing Groups | Predicted Outcome of Lithiation |

| C1 | Ortho to Fluorine | Major product |

| C5 | Ortho to Ethoxy | Minor product |

This regioselectivity allows for the synthesis of a wide range of functionalized bromobenzaldehydes and other derivatives. researchgate.net The choice of organolithium reagent and reaction conditions can further influence the selectivity of the bromine-lithium exchange. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C bonds. The reactivity of the two bromine atoms in this compound in these reactions is expected to differ due to their distinct electronic and steric environments.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The versatility of this reaction allows for the formation of biaryl compounds under mild conditions. mdpi.comnih.govvu.nl In the case of this compound, selective coupling at one of the bromine positions can be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligands. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. lucp.net The regioselectivity of Sonogashira reactions with dihaloarenes is influenced by both electronic and steric factors, often favoring reaction at the more sterically accessible and electronically favorable position. nih.govnih.gov For this compound, coupling is anticipated to occur preferentially at the C5-Br bond, which is less sterically hindered than the C1-Br bond.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. youtube.comresearchgate.net The differential reactivity of the two bromine atoms can be exploited for selective functionalization.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. wikipedia.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction with polyhalogenated substrates can be controlled to achieve mono- or diarylation. rsc.orgchemrxiv.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron reagent | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal alkyne | Forms arylalkynes |

| Negishi | Organozinc reagent | High reactivity and functional group tolerance |

| Heck | Alkene | Forms substituted alkenes |

Oxidative addition and reductive elimination are fundamental steps in the catalytic cycle of many palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netberkeley.edu

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. The rate of this step is influenced by the strength of the carbon-halogen bond and the electronic properties of the aryl halide. For this compound, oxidative addition is more likely to occur at the C-Br bonds rather than the stronger C-F bond.

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled groups are eliminated from the palladium(II) intermediate to form the final product and regenerate the palladium(0) catalyst. The rate of reductive elimination can be influenced by the electronic and steric properties of the ligands on the palladium center and the nature of the groups being coupled. berkeley.edunih.gov Studies on arylpalladium(II) halide complexes have provided insights into the factors controlling the rates of reductive elimination. nih.gov

Reactivity of the Aryl Fluoride (B91410) in this compound

While the C-F bond is generally the strongest carbon-halogen bond, under certain conditions, the fluorine atom in this compound can be susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

In this compound, the two bromine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. In SNAr reactions, fluoride is often a better leaving group than bromide or chloride because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. wikipedia.orgmasterorganicchemistry.comyoutube.com

The lability of the fluorine atom in SNAr reactions is significantly influenced by the nature and position of other substituents on the aromatic ring. core.ac.uk

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the two bromine atoms in this compound, is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The activating effect is generally strongest when the electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.comyoutube.com

Solvent and Reaction Conditions: The choice of solvent can also play a role in the regioselectivity and efficiency of SNAr reactions. researchgate.net The reaction temperature and the nature of the nucleophile are also important parameters that can be optimized to achieve the desired substitution. wuxiapptec.com

Reactivity of the Ethoxy Group in this compound

The ethoxy group (-OCH2CH3) in this compound is a key functional moiety that can undergo several types of chemical transformations, primarily involving the cleavage of the ether bond or modifications of the alkyl chain.

Ether Cleavage Reactions

The cleavage of the aryl ether bond in this compound to yield the corresponding phenol (B47542) is a synthetically important transformation. This reaction typically requires harsh conditions due to the strength of the C(sp²)-O bond. Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃).

The mechanism of ether cleavage with BBr₃, a widely used and effective reagent, involves the initial formation of a Lewis acid-base adduct between the lone pair of the ether oxygen and the electron-deficient boron atom. This coordination weakens the C-O bond. Subsequent nucleophilic attack by a bromide ion on the ethyl group leads to the cleavage of the ether linkage, forming ethyl bromide and a borate (B1201080) ester intermediate. The latter is then hydrolyzed upon aqueous workup to afford the final phenol product, 2,4-dibromo-6-fluorophenol.

Table 1: Reagents for Ether Cleavage of Aryl Ethers

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Lewis acid-assisted nucleophilic substitution |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Sₙ2 or Sₙ1 type, protonation of ether oxygen |

Functional Group Interconversions of the Alkoxy Moiety

Beyond complete cleavage, the ethoxy group can potentially undergo other functional group interconversions, although these are less common for simple aryl ethers. For instance, selective oxidation of the α-carbon of the ethyl group could theoretically lead to the formation of an ester or other carbonyl-containing functionalities. However, achieving such selectivity in the presence of the sensitive aromatic ring and its halogen substituents would be a significant synthetic challenge.

Regioselectivity and Chemoselectivity in Multi-Functionalization Reactions of this compound

The benzene (B151609) ring of this compound is substituted with three different types of groups, leading to a complex pattern of reactivity and selectivity in electrophilic aromatic substitution (EAS) and other functionalization reactions.

Ortho, Meta, Para Directing Effects of Substituents

The regiochemical outcome of an electrophilic attack on the aromatic ring is determined by the combined directing effects of the existing substituents.

Ethoxy Group (-OEt): The ethoxy group is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring via resonance.

Fluorine Atom (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Bromine Atoms (-Br): Bromine is also a deactivating group with an ortho, para-directing effect for the same reasons as fluorine.

In this compound, the positions ortho and para to the strongly activating ethoxy group are the most likely sites for electrophilic attack. The available positions are C4 and C6. The C6 position is ortho to the ethoxy group and meta to one bromine atom and para to the other. The C4 position is para to the ethoxy group and ortho to one bromine atom and meta to the other.

Steric and Electronic Influences on Reaction Pathways

Both steric and electronic factors play a crucial role in determining the final product distribution.

Electronic Effects: The powerful electron-donating resonance effect of the ethoxy group strongly activates the ortho (C2 and C6) and para (C4) positions. The fluorine and bromine atoms, while deactivating, also direct incoming electrophiles to their ortho and para positions. The cumulative electronic effect will favor substitution at the positions most activated by the ethoxy group.

Steric Effects: The presence of bulky bromine atoms at positions C1 and C5, and the fluorine atom at C2, can sterically hinder the approach of an electrophile to the adjacent positions. Attack at the C6 position, which is flanked by a bromine atom and a hydrogen atom, might be less sterically hindered than attack at other positions.

The interplay of these effects will dictate the regioselectivity. For instance, in a nitration reaction, the nitronium ion (NO₂⁺) will preferentially attack the position with the highest electron density and lowest steric hindrance.

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations

A quantitative understanding of the reactivity of this compound requires the study of reaction kinetics and thermodynamics.

Kinetics: Kinetic studies would involve measuring the rates of reactions, such as ether cleavage or electrophilic aromatic substitution, under various conditions (e.g., temperature, concentration of reactants and catalysts). This data would provide insights into the activation energies of different reaction pathways and help in optimizing reaction conditions. For example, comparing the rate of nitration at different positions on the ring would provide quantitative information on the directing effects of the substituents.

Thermodynamics: Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, and products. By determining the change in Gibbs free energy (ΔG) for a given transformation, it is possible to predict the position of equilibrium and the feasibility of a reaction. For instance, the thermodynamic stability of the different possible regioisomers formed during an electrophilic substitution reaction will influence the final product ratio, especially under conditions of thermodynamic control.

Currently, detailed kinetic and thermodynamic data for specific transformations of this compound are not widely available in the public domain and would require dedicated experimental and computational studies.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dibromo-6-fluorophenol |

| Boron tribromide |

| Ethyl bromide |

| Hydrobromic acid |

Solvent and Catalyst Effects on Reactivity Profiles

The electronic and steric properties of this compound, characterized by the presence of two bromine atoms, a fluorine atom, and an ethoxy group on the benzene ring, make it a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds, influenced by the electronic effects of the adjacent fluorine and ethoxy substituents, allows for selective functionalization. The choice of solvent and catalyst system is crucial in controlling which C-Br bond reacts preferentially.

Solvent Effects

The polarity and coordinating ability of the solvent play a critical role in the outcome of reactions involving this compound. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent can influence the stability of the catalytic species and the intermediates in the catalytic cycle.

For instance, in the Suzuki-Miyaura coupling of polyhalogenated benzenes, a switch in solvent from nonpolar to polar can alter the chemoselectivity of the reaction. nih.gov Nonpolar solvents, such as toluene (B28343) or THF, may favor the reaction at one of the bromine positions, while polar aprotic solvents, like DMF or DMSO, could promote reaction at the other. This is often attributed to the stabilization of charged intermediates or transition states in polar solvents. nih.govlucp.net

The following table, derived from hypothetical studies on a closely related substrate, illustrates the potential impact of solvent choice on the yield of a Suzuki-Miyaura cross-coupling reaction.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 12 | 65 |

| THF | 7.6 | 12 | 78 |

| Dioxane | 2.2 | 10 | 72 |

| DMF | 36.7 | 8 | 85 |

| DMSO | 46.7 | 8 | 92 |

This interactive table demonstrates how the polarity of the solvent can correlate with the reaction yield, with more polar solvents generally leading to higher yields in this hypothetical example.

Catalyst Effects

The choice of catalyst, including the palladium precursor and the associated ligands, is paramount in controlling the reactivity of this compound. The ligand's steric and electronic properties can influence the oxidative addition and reductive elimination steps of the catalytic cycle, thereby affecting the reaction's efficiency and selectivity.

In reactions such as the Buchwald-Hartwig amination, different generations of phosphine-based ligands have been developed to improve the coupling of a wide range of amines with aryl halides. wikipedia.org For a substrate like this compound, the use of bulky, electron-rich ligands can enhance the rate of oxidative addition and promote the formation of the desired C-N bond.

The regioselectivity of cross-coupling reactions on di- or polyhalogenated aromatic compounds is also heavily dependent on the catalyst system. For example, in the Sonogashira coupling of a dibrominated pyridine (B92270) derivative, the choice of palladium catalyst and phosphine (B1218219) ligand, in combination with the solvent, was found to be critical in achieving high regioselectivity.

A hypothetical study on the Sonogashira coupling of this compound with phenylacetylene (B144264) could yield the following results, showcasing the influence of different palladium catalysts and ligands.

| Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Et₃N | THF | 55 |

| PdCl₂(PPh₃)₂ | - | Et₃N/CuI | DMF | 75 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 90 |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 95 |

This interactive table illustrates how the combination of palladium precursor, ligand, and base can significantly impact the yield of a Sonogashira coupling reaction.

Computational Chemistry and Theoretical Modeling of 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized organic molecules. DFT methods are employed to investigate the electronic structure of 1,5-dibromo-3-ethoxy-2-fluorobenzene, providing a foundational understanding of its geometry, stability, and electronic characteristics. Such studies typically involve the use of a functional, like B3LYP, paired with a basis set, such as 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net These calculations yield valuable information on the molecule's energetic and electronic landscape.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Due to the presence of the flexible ethoxy group (-OCH2CH3), the molecule can exist in different rotational isomers, or conformers.

A potential energy surface scan is performed by systematically rotating the dihedral angles associated with the ethoxy group to identify all possible low-energy conformers. The geometries of these conformers are then fully optimized, and their relative energies are calculated to determine the most stable or ground-state conformation. The presence of bulky bromine atoms and the fluorine atom adjacent to the ethoxy group can introduce steric hindrance, influencing the preferred orientation of the ethoxy chain.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-Br | ~1.90 | - | - |

| C-F | ~1.35 | - | - |

| C-O | ~1.37 | - | - |

| O-C (ethyl) | ~1.43 | - | - |

| C-C (ethyl) | ~1.52 | - | - |

| C-C-O | - | ~120 | - |

Note: This table contains typical values for similar substituted benzenes and is for illustrative purposes only, as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating nature of the ethoxy group will influence the energies and spatial distributions of these frontier orbitals. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzene Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are representative and intended to illustrate the concept. Actual calculated values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the ethoxy group and potentially on the fluorine atom due to their high electronegativity. Positive potential (blue), often referred to as a "sigma-hole," might be observed on the outer side of the bromine atoms along the C-Br bond axis, making them potential halogen bond donors. researchgate.net The aromatic ring itself will exhibit regions of varying potential influenced by the substituents.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is used to analyze the electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can determine the nature of the bonds (e.g., covalent, ionic, hydrogen bonds, halogen bonds).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would elucidate the delocalization of electron density from the lone pairs of the oxygen, fluorine, and bromine atoms into the aromatic ring and quantify the strength of the various chemical bonds. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations are typically performed on the optimized molecular geometry.

The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. nmrdb.org Discrepancies between the simulated and experimental spectra can often be resolved by considering different conformers of the molecule and their relative populations. For this compound, theoretical prediction of the ¹H and ¹³C NMR spectra would be crucial in assigning the signals to the correct nuclei, especially for the aromatic protons and carbons, whose chemical shifts are influenced by the complex interplay of the electronic effects of the three different substituents.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (C-Br) | 115.2 | 114.8 |

| C2 (C-F) | 158.9 | 159.3 |

| C3 (C-O) | 150.1 | 149.7 |

| C4 | 112.5 | 112.1 |

| C5 (C-Br) | 117.8 | 117.4 |

| C6 | 129.4 | 129.0 |

| CH₂ (ethoxy) | 65.3 | 64.9 |

Note: This table is a hypothetical example to demonstrate the comparison between calculated and experimental NMR data. Specific data for this compound is not available.

Mechanistic Pathways and Transition State Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most probable pathways for various transformations.

Energy Profiles for Nucleophilic and Electrophilic Substitutions

The electronic landscape of this compound, characterized by the presence of both electron-withdrawing (bromo, fluoro) and electron-donating (ethoxy) groups, makes it an interesting substrate for both nucleophilic and electrophilic substitution reactions. Theoretical calculations can determine the activation energies and reaction energies for substitution at different positions on the aromatic ring. This allows for the prediction of regioselectivity and the relative reactivity of the compound.

Transition State Characterization for Cross-Coupling Reactions

This compound is a potential substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Computational chemistry can be used to model the catalytic cycle of these reactions. This includes the characterization of the geometries and energies of reactants, intermediates, and products, as well as the crucial transition states. The identification of the rate-determining step and the factors influencing the catalytic activity can be achieved through these theoretical investigations.

Molecular Dynamics Simulations for Conformational Landscape

While the aromatic ring of this compound is rigid, the ethoxy group introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this substituent. By simulating the motion of the molecule over time, it is possible to identify the most stable conformers and the energy barriers for rotation around the C-O single bonds. This information is valuable for understanding how the orientation of the ethoxy group might influence the molecule's reactivity and interactions with other molecules.

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For analogs of this compound, where the substituents on the aromatic ring are varied, QSRR models can be developed.

Applications of 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs present in 1,5-Dibromo-3-ethoxy-2-fluorobenzene are of significant interest in medicinal chemistry. The dibromo functionality allows for selective metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents.

The two bromine atoms on the benzene (B151609) ring of this compound serve as reactive handles for the construction of biaryl and heterobiaryl systems. These structural motifs are prevalent in a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. tcichemicals.com In this context, this compound can be selectively coupled with various aryl or heteroaryl boronic acids or esters to yield complex biaryl structures. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent ethoxy and fluoro groups, could potentially allow for sequential, site-selective couplings.

The general scheme for such a transformation is presented below:

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or other bases | Substituted biaryl |

| This compound | Heteroarylboronic acid | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or other bases | Substituted heterobiaryl |

The resulting biaryl and heterobiaryl scaffolds are central to the development of drugs targeting a variety of diseases. The ethoxy and fluoro substituents can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Beyond the formation of biaryl systems, this compound can also serve as a precursor for the synthesis of complex heterocyclic ring systems. The bromine atoms can be converted into other functional groups, such as amino, cyano, or carboxyl groups, which can then participate in cyclization reactions to form a variety of heterocyclic cores. For instance, the bromine atoms could be displaced by nitrogen nucleophiles in Buchwald-Hartwig amination reactions to form substituted anilines, which are key intermediates for the synthesis of quinolines, quinazolines, and other nitrogen-containing heterocycles.

Furthermore, the strategic placement of the ethoxy and fluoro groups can influence the regioselectivity of these cyclization reactions, providing a pathway to novel heterocyclic scaffolds that may exhibit unique biological activities.

Contribution to Novel Material Science and Functional Polymers

The electronic properties conferred by the ethoxy and fluorine substituents make this compound an attractive monomer for the synthesis of functional polymers with applications in materials science, particularly in the field of organic electronics.

Dibromo aromatic compounds are widely used as monomers in the synthesis of conjugated polymers through various cross-coupling polymerization reactions, such as Suzuki and Yamamoto polymerizations. iitk.ac.in20.210.105researchgate.netmdpi.com this compound can be copolymerized with other monomers, such as diboronic acids or diboronic esters of aromatic compounds, to produce a variety of conjugated polymers.

For example, in a Suzuki polycondensation, it could be reacted with a fluorene-based diboronic ester to create a poly(fluorene-co-phenylene) derivative. The ethoxy group, being electron-donating, and the fluorine atom, being electron-withdrawing, would modulate the electronic band gap of the resulting polymer. This fine-tuning of the electronic properties is critical for optimizing the performance of organic electronic devices.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Resulting Polymer Type | Potential Application |

| Suzuki Polycondensation | Aryl diboronic acid/ester | Alternating conjugated copolymer | Organic Light-Emitting Diodes (OLEDs) |

| Yamamoto Coupling | Self-condensation | Homopolymer | Organic Semiconductors |

The polymers derived from this compound are expected to possess properties suitable for use in organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of fluorine atoms into conjugated polymers is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can improve electron injection and transport in electronic devices. The ethoxy group can enhance the solubility of the polymer, which is crucial for solution-based processing of thin films for device fabrication.

The combination of these substituents on the monomer unit allows for the synthesis of materials with tailored optoelectronic properties, such as specific emission colors in OLEDs or optimized charge carrier mobilities in organic field-effect transistors (OFETs).

Precursor in Agrochemical and Specialty Chemical Synthesis

The presence of fluorine and bromine atoms in this compound also makes it a relevant precursor in the synthesis of agrochemicals and other specialty chemicals. fluorochem.co.uk Fluorine-containing compounds are of significant importance in the agrochemical industry due to their enhanced biological activity and metabolic stability. rhhz.netresearchgate.net

This compound can be used to introduce the 3-ethoxy-2-fluorophenyl moiety into larger molecules. The bromine atoms provide reactive sites for coupling with other building blocks to assemble the final active ingredient. For instance, one of the bromine atoms could be selectively reacted to attach the core of the molecule to another fragment, while the second bromine could be retained for further functionalization or to enhance the biological activity of the final product. The introduction of halogenated pyrazole (B372694) groups, for example, has been shown to improve the agricultural activity of natural products like matrine. mdpi.com

In the realm of specialty chemicals, this compound can serve as a versatile intermediate for the synthesis of a wide array of complex organic molecules used in various industrial applications. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Utilization in Catalyst Ligand Synthesis for Organometallic Chemistry

The presence of two bromine atoms on the aromatic ring of this compound offers two reactive sites for the introduction of phosphine (B1218219) groups, which are fundamental components of many catalyst ligands. nih.gov The ethoxy and fluoro groups, while not directly participating in the primary bond-forming reactions, play a crucial role in modulating the electronic and steric properties of the resulting ligand, thereby influencing the performance of the final organometallic catalyst. prochemonline.com

The synthesis of phosphine ligands from aryl halides is a well-established methodology in organic chemistry. nih.gov In the case of this compound, a plausible synthetic route would involve a double lithium-halogen exchange reaction, followed by quenching with a suitable chlorophosphine. This would lead to the formation of a bidentate phosphine ligand, where the phosphorus atoms are bridged by the 3-ethoxy-2-fluorobenzene backbone.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Synthesis of a Bidentate Phosphine Ligand

This compound + 2 RLi → 1,5-Dilithio-3-ethoxy-2-fluorobenzene + 2 RBr

1,5-Dilithio-3-ethoxy-2-fluorobenzene + 2 R'₂PCl → 1,5-Bis(dialkylphosphino)-3-ethoxy-2-fluorobenzene + 2 LiCl

The nature of the R' groups on the phosphorus atom can be varied to fine-tune the steric and electronic properties of the ligand. For instance, the use of bulky alkyl groups would create a sterically hindered coordination sphere around the metal center, which can be beneficial for promoting certain catalytic reactions and influencing stereoselectivity. tcichemicals.com

The resulting bidentate phosphine ligand could then be coordinated to a transition metal, such as palladium, rhodium, or nickel, to form an active catalyst for a variety of cross-coupling reactions, hydrogenations, or hydroformylations. iciq.org The electron-donating ethoxy group and the electron-withdrawing fluoro group on the benzene backbone would electronically influence the metal center, potentially enhancing its catalytic activity and stability.

| Potential Ligand Type | Synthetic Strategy | Potential Metal Complex | Potential Catalytic Application |

| Bidentate Phosphine | Double lithium-halogen exchange followed by reaction with chlorophosphine | Palladium(II), Rhodium(I) | Suzuki-Miyaura coupling, Heck reaction, Asymmetric hydrogenation |

| Monodentate Phosphine | Single lithium-halogen exchange followed by reaction with chlorophosphine | Nickel(0), Platinum(0) | C-N and C-O bond formation reactions |

This interactive table provides a summary of the potential applications of this compound in catalyst ligand synthesis.

Development of Molecular Probes and Sensors

The unique substitution pattern of this compound also makes it an interesting scaffold for the development of molecular probes and sensors. rsc.org The two bromine atoms provide handles for the attachment of fluorophores and recognition moieties, while the ethoxy and fluoro groups can be used to modulate the photophysical properties of the resulting sensor molecule. nih.gov

A general design for a molecular probe based on this scaffold would involve the selective functionalization of the two bromine positions. One bromine could be replaced with a fluorophore (a molecule that emits light) through a cross-coupling reaction. The other bromine could be functionalized with a recognition unit, which is a chemical group designed to selectively bind to a specific analyte (the substance to be detected).

The principle of detection would rely on the interaction between the recognition unit and the analyte, which would, in turn, affect the fluorescence properties of the attached fluorophore. nih.gov For example, the binding of an analyte could cause a change in the conformation of the molecule, leading to an increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" sensor). Alternatively, the binding event could shift the wavelength of the emitted light, resulting in a color change.

The fluorine atom on the benzene ring is particularly noteworthy in the context of sensor development. The C-F bond is highly polarized, and the fluorine atom can engage in non-covalent interactions that can influence the binding of the analyte to the recognition unit. wyzant.comstackexchange.com Furthermore, the presence of fluorine can enhance the photostability and quantum yield of certain fluorophores.

| Component | Function | Potential Moieties |

| Scaffold | Provides structural framework and tunable electronic properties. | 1,5-disubstituted-3-ethoxy-2-fluorobenzene |

| Fluorophore | Emits light upon excitation; signals the presence of the analyte. | Coumarin, Fluorescein, BODIPY derivatives |

| Recognition Unit | Selectively binds to the target analyte. | Crown ether (for metal ions), boronic acid (for sugars), peptide (for proteins) |

| Linker | Connects the fluorophore and recognition unit to the scaffold. | Alkyl chain, ether linkage |

This interactive table outlines the key components of a potential molecular probe based on the this compound scaffold.

The development of such probes would require a multi-step synthetic approach, involving selective and sequential functionalization of the dibrominated starting material. The versatility of modern cross-coupling chemistry provides a powerful toolkit for achieving this goal. While specific examples of molecular probes derived from this compound are not yet reported in the literature, the principles of sensor design and the known reactivity of halogenated aromatic compounds suggest that this is a promising area for future research. nih.gov

Emerging Research Areas and Future Perspectives on 1,5 Dibromo 3 Ethoxy 2 Fluorobenzene

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The synthesis of enantiomerically pure compounds is critical, as different enantiomers can exhibit vastly different biological activities or material properties. While direct research on the asymmetric synthesis of chiral derivatives from 1,5-Dibromo-3-ethoxy-2-fluorobenzene is still in its nascent stages, the principles of enantioselective halogenation offer a promising avenue for exploration. acs.org

Catalytic enantioselective dihalogenation, for instance, has been successfully employed in the total synthesis of various natural products, demonstrating the feasibility of creating stereocenters in halogenated molecules. acs.org This methodology could potentially be adapted to introduce chirality to derivatives of this compound. The presence of multiple halogen atoms offers distinct reaction sites that could be selectively targeted by chiral catalysts to yield enantiomerically enriched products. Future research in this area will likely focus on the design of novel chiral ligands and catalytic systems capable of discriminating between the prochiral faces or positions of this substituted benzene (B151609), paving the way for the creation of new chiral building blocks for drug discovery and advanced materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the chemical industry. Microreactors, with their small dimensions and high surface-area-to-volume ratios, offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. chimia.chkth.sewikipedia.organton-paar.comcomsol.com The synthesis and functionalization of compounds like this compound are well-suited for this technology. The precise control over temperature, pressure, and mixing afforded by microreactors can be particularly advantageous for managing the reactivity of this polyhalogenated aromatic compound. chimia.chwikipedia.org

Furthermore, the integration of flow chemistry with automated synthesis platforms is accelerating the discovery and optimization of new chemical entities. mpg.denih.govmerckmillipore.comfu-berlin.de These automated systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. mpg.denih.govmerckmillipore.com The incorporation of this compound into such automated workflows could significantly expedite the exploration of its chemical space and the identification of derivatives with desirable properties.

| Technology | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Improved reaction control (temperature, pressure, mixing), enhanced safety for handling reactive intermediates, potential for higher yields and selectivity. chimia.chkth.sewikipedia.org | Development of specific microreactor setups for halogenation, cross-coupling, and other functionalization reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries for structure-activity relationship studies. mpg.denih.govmerckmillipore.com | Integration of the compound into existing automated platforms and development of new robotic systems for its synthesis and derivatization. |

Photoredox and Electrochemical Transformations involving this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comnih.govtue.nlresearchgate.netlu.se The application of photoredox catalysis to the functionalization of halogenated arenes is a particularly active area of research. mdpi.comnih.govtue.nlresearchgate.net For this compound, photoredox-catalyzed reactions could offer novel pathways for C-H functionalization, cross-coupling, and dehalogenation. beilstein-journals.orgmdpi.comresearchgate.netorganic-chemistry.org The distinct electronic properties of the bromine and fluorine substituents could be exploited to achieve site-selective transformations. For instance, the selective reduction of one of the carbon-bromine bonds could generate an aryl radical, which could then participate in various bond-forming reactions. mdpi.comnih.govtue.nlresearchgate.net

Electrochemical methods provide an alternative and complementary approach for the controlled oxidation or reduction of organic molecules. The electrochemical functionalization of this compound could enable selective transformations based on the different redox potentials of the halogen atoms. This could lead to the development of novel and sustainable synthetic routes to valuable derivatives.

Sustainable Synthetic Approaches and Catalyst Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a polyhalogenated compound like this compound, developing sustainable synthetic routes and functionalization strategies is of paramount importance. This includes the use of environmentally benign solvents, the development of highly efficient and recyclable catalysts, and the design of atom-economical reactions.

One promising area is the catalytic C-H functionalization of the aromatic ring. beilstein-journals.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.gov Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of new functional groups without the need for pre-functionalized starting materials, thereby reducing waste and improving efficiency. nih.gov The development of catalysts that can selectively activate the C-H bonds in the presence of the halogen atoms is a key challenge and an active area of research. Furthermore, exploring sustainable methods for the synthesis of the parent compound itself, as well as for its dehalogenation to produce less hazardous materials, are important long-term goals. rsc.org

| Sustainable Approach | Application to this compound | Research Goals |

| Catalytic C-H Functionalization | Direct introduction of new substituents onto the aromatic ring, avoiding pre-functionalization steps. beilstein-journals.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.gov | Development of selective and efficient catalysts for C-H activation in the presence of multiple halogens. |

| Green Solvents and Reagents | Reducing the environmental impact of synthesis and functionalization reactions. | Exploration of water or bio-based solvents and the use of less toxic reagents. |

| Catalyst Recycling | Improving the economic and environmental viability of catalytic processes. | Development of heterogeneous or easily separable catalysts for reactions involving the compound. |

| Atom Economy | Designing reactions that incorporate a maximum number of atoms from the reactants into the final product. mdpi.com | Focus on addition and cycloaddition reactions to maximize atom economy. |

Investigation of Supramolecular Interactions in Crystal Engineering

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netmdpi.comnih.govnih.govosti.govnih.gov The presence of multiple halogen atoms and an ethoxy group in this compound makes it an intriguing candidate for studies in crystal engineering and supramolecular chemistry. mdpi.comresearchgate.netresearchgate.net

The fluorine and bromine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. mdpi.comnih.gov The ethoxy group can act as a hydrogen bond acceptor. These interactions, along with potential C-H···F and C-H···O hydrogen bonds, can be exploited to control the self-assembly of the molecule into well-defined supramolecular architectures. acs.org Understanding and controlling these interactions could lead to the design of new crystalline materials with tailored properties, such as specific packing arrangements, porosity, or optical and electronic characteristics.

Advanced Analytical Methodologies for Detection and Quantification in Complex Synthetic Mixtures

The development of robust and sensitive analytical methods is crucial for monitoring the synthesis and purification of this compound and its derivatives. Given the potential for the formation of isomers and byproducts in reactions involving polyhalogenated compounds, high-resolution analytical techniques are essential.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation of halogenated aromatic compounds. nih.govrsc.orgresearchgate.netchromforum.orgvurup.sk The development of specific stationary phases that can effectively resolve isomers of this compound and its reaction products is an important area of research. nih.govrsc.orgresearchgate.netvurup.sk Mass spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS or LC-MS), provides invaluable information for the identification and quantification of these compounds, even at trace levels. Advanced mass spectrometric techniques can also aid in the structural elucidation of unknown derivatives.

Predictive Modeling for High-Throughput Screening of Reactivity and Applications

Computational chemistry and machine learning are becoming increasingly important in predicting the properties and reactivity of molecules. For this compound, predictive modeling can be a powerful tool for accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their chemical reactivity or biological activity. These models can then be used to virtually screen large libraries of potential derivatives, identifying promising candidates for synthesis and experimental testing. Computational studies can also provide insights into the electronic structure and reactivity of the molecule, helping to rationalize experimental observations and guide the design of new reactions. arxiv.orgcdnsciencepub.comresearchgate.netresearchgate.net For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, or the relative stability of reaction intermediates, thus aiding in the development of selective synthetic methodologies. acs.orgnih.gov

| Modeling Approach | Application to this compound | Expected Outcomes |

| QSAR | Predicting the biological activity or material properties of derivatives based on their chemical structure. | Identification of promising lead compounds for further investigation. |

| Density Functional Theory (DFT) | Calculating electronic properties, reaction mechanisms, and spectroscopic data. researchgate.net | Understanding reactivity patterns and guiding the design of new synthetic routes. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different environments, such as in solution or in a crystal lattice. | Insights into supramolecular self-assembly and interactions with other molecules. |

| Machine Learning | Developing predictive models for reactivity, selectivity, and other properties based on large datasets. | High-throughput screening of virtual compound libraries and optimization of reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.